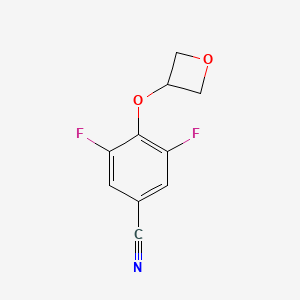

3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile

Description

Properties

IUPAC Name |

3,5-difluoro-4-(oxetan-3-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c11-8-1-6(3-13)2-9(12)10(8)15-7-4-14-5-7/h1-2,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROZANPRCQIGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601250903 | |

| Record name | Benzonitrile, 3,5-difluoro-4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349718-43-9 | |

| Record name | Benzonitrile, 3,5-difluoro-4-(3-oxetanyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3,5-difluoro-4-(3-oxetanyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601250903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile (CAS No. 1349718-43-9) is a synthetic compound with potential applications in medicinal chemistry and biological research. It features a difluorobenzonitrile moiety and an oxetane ring, which may contribute to its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 3,5-difluoro derivatives. For instance, a series of oxetanyl-quinoline derivatives demonstrated significant antimicrobial activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 27.29 to 57.73 μM . Although specific data for this compound is limited, it is hypothesized that its structural features may confer similar antimicrobial properties.

The proposed mechanism of action for compounds with similar structures involves interaction with specific molecular targets such as enzymes or receptors. The presence of the oxetane ring may enhance binding affinity and stability in biological systems. Additionally, the difluorobenzonitrile component can participate in hydrogen bonding and π-π interactions, potentially modulating enzyme activity .

Study on Antimycobacterial Agents

In a study focused on the synthesis of new derivatives, compounds related to 3,5-difluoro structures were evaluated for their antimycobacterial activity. The synthesized derivatives showed promising results against mycobacterial infections, indicating that modifications to the oxetane structure might enhance efficacy .

| Compound | MIC (μM) | Activity |

|---|---|---|

| 9a | 27.29 | Antimycobacterial |

| 9b | 57.73 | Antimycobacterial |

Cytotoxicity Assessment

Further evaluations have assessed the cytotoxicity of these compounds against Vero cell lines, revealing that many derivatives exhibited low toxicity levels, which is crucial for developing safe therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications at the oxetane or benzonitrile positions can significantly influence biological activity. The introduction of fluorine atoms in the benzene ring has been shown to enhance lipophilicity and potentially improve cell membrane permeability, which is beneficial for drug development .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties due to the presence of fluorine and oxetane groups, which can enhance pharmacokinetic profiles. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of 3,5-difluoro-4-(oxetan-3-yloxy)benzonitrile have shown efficacy against various cancer cell lines. A study demonstrated that modifications to the benzyloxy group can significantly enhance antitumor activity, with certain derivatives achieving a minimum inhibitory concentration (MIC) comparable to established anticancer drugs .

Agrochemicals

Pesticide Development

The unique structure of this compound makes it suitable for developing agrochemicals. Fluorinated compounds often exhibit increased stability and bioactivity, which are desirable traits in pesticides and herbicides.

Case Study: Herbicide Efficacy

A study highlighted the synthesis of fluorinated benzonitriles, demonstrating their effectiveness as herbicides. The introduction of oxetane groups was shown to enhance selectivity towards target weeds while minimizing environmental impact. The compound's ability to inhibit specific enzymes involved in plant growth pathways suggests its potential as a targeted herbicide.

Material Science

Polymer Synthesis

In material science, this compound can be utilized in the synthesis of advanced materials. The oxetane moiety allows for ring-opening polymerization, leading to new polymeric materials with tailored properties such as increased thermal stability and mechanical strength.

Application: Coatings and Adhesives

The resulting polymers can find applications in coatings and adhesives. The incorporation of fluorinated components can improve chemical resistance and durability, making these materials suitable for demanding environments.

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

| Compound Name (CAS No.) | Substituents | Similarity Score | Key Differences |

|---|---|---|---|

| 3,5-Difluoro-4-nitrobenzonitrile (1123172-88-2) | Nitro group at position 4 | 0.91 | Oxetane vs. nitro; altered electronic profile |

| 2,4-Difluoro-5-nitrobenzonitrile (67152-20-9) | Nitro at position 5, fluorine rearrangement | 0.95 | Fluorine positioning affects steric bulk |

| 4-Amino-3,5-diphenyl-1,2,4-triazole (N/A) | Amino-triazole core | N/A | Heterocyclic vs. benzonitrile framework |

Electronic and Steric Effects :

- The oxetane-3-yloxy group in 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile introduces a polar, strained ether ring, enhancing solubility compared to nitro-substituted analogs (e.g., 3,5-Difluoro-4-nitrobenzonitrile) .

- Fluorine atoms at positions 3 and 5 stabilize the aromatic ring via electron-withdrawing effects, similar to other difluorinated benzonitriles. However, the oxetane’s oxygen atom provides hydrogen-bonding capability absent in nitro or alkyl-substituted derivatives .

Stability and Decomposition Pathways

- Unlike thermal decomposition products of simpler benzonitriles (e.g., hydrazoic acid or 4-amino-3,5-diphenyl-1,2,4-triazole), the oxetane group in this compound likely stabilizes the molecule against fragmentation.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile generally involves two key components:

- Starting material: 3,5-Difluorobenzonitrile or its derivatives

- Oxetane moiety installation: Introduction of the oxetan-3-yloxy group via nucleophilic substitution or organometallic coupling reactions

The synthetic route typically follows these steps:

- Preparation of the 3,5-difluorobenzonitrile core or procurement of commercially available 3,5-difluorobenzonitrile (CAS 64248-63-1).

- Generation of a reactive intermediate (e.g., phenolate or organometallic species) at the 4-position (para to the nitrile group).

- Coupling or substitution reaction with an oxetan-3-ol or oxetan-3-yl halide to install the oxetan-3-yloxy substituent.

Preparation of 3,5-Difluorobenzonitrile Starting Material

3,5-Difluorobenzonitrile is commercially available with high purity (>98%) and is widely used as a fluorinated building block in organic synthesis and OLED research. It can also be synthesized via fluorination of benzonitrile derivatives or through nucleophilic aromatic substitution on halogenated benzonitriles.

| Parameter | Data |

|---|---|

| CAS Number | 64248-63-1 |

| Molecular Formula | C7H3F2N |

| Molecular Weight | 139.10 g/mol |

| Purity | >98% |

| Applications | OLEDs, organometallic catalysts, drug discovery |

Installation of the Oxetan-3-yloxy Group

The critical step in preparing this compound is the formation of the ether bond between the 4-hydroxy position of the aromatic ring and the oxetane moiety.

Synthesis of 3-(3,5-Difluorophenyl)oxetan-3-ol Intermediate

A key intermediate, 3-(3,5-difluorophenyl)oxetan-3-ol, can be synthesized via the following procedure:

- Grignard Reaction:

- React 1-bromo-3,5-difluorobenzene with magnesium turnings in tetrahydrofuran (THF) under an inert atmosphere to form the corresponding arylmagnesium bromide.

- Reflux the mixture at 90 °C for 2 hours.

- Add oxetan-3-one dropwise to the reaction mixture.

- Stir at room temperature overnight under argon.

- Quench with saturated ammonium chloride solution.

- Extract with ethyl acetate, wash, dry, and purify by silica gel chromatography.

| Step | Conditions | Yield (%) |

|---|---|---|

| Grignard formation | THF, Mg, reflux 90 °C, 2 h | — |

| Addition of oxetan-3-one | Room temperature, overnight stirring | 56% |

| Workup and purification | NH4Cl quench, EtOAc extraction, chromatography | — |

This method yields the oxetan-3-ol intermediate with moderate efficiency (56%).

Nucleophilic Aromatic Substitution or Coupling to Form this compound

The oxetan-3-ol intermediate can be converted to the oxetan-3-yloxy substituent on the aromatic ring by nucleophilic substitution or via organometallic coupling methods:

- Phenolate Formation: Deprotonation of the oxetan-3-ol with a base (e.g., potassium carbonate).

- Coupling Reaction: Reaction of the phenolate with a suitable electrophile such as benzyl bromide derivatives or halogenated aromatic compounds under reflux in dry acetonitrile or DMSO.

- Use of phase transfer catalysts like tetrabutylammonium bromide can improve yields.

- Purification by column chromatography.

This strategy is supported by analogous syntheses of related fluorinated oxetan-3-yloxy derivatives, such as 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline, where the oxetane ether is installed via reaction of the phenolate intermediate with benzyl bromide under reflux conditions.

Representative Experimental Procedure (Adapted)

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Preparation of phenolate | Oxetan-3-ol + K2CO3 + tetrabutylammonium bromide in dry acetonitrile, reflux 24 h | Formation of phenolate intermediate |

| Coupling with electrophile | Addition of 3,5-difluorobenzonitrile derivative or halogenated aromatic compound | Formation of this compound |

| Workup | Solvent removal, aqueous extraction, drying over Na2SO4, filtration | Crude product |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane gradient) | Pure target compound, 50-60% typical yield |

Analytical Confirmation and Characterization

- NMR Spectroscopy: Proton and fluorine NMR confirm the substitution pattern and the presence of the oxetane ring.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- Purity: Typically >95% by chromatographic methods.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis or procurement of 3,5-difluorobenzonitrile | Commercial or fluorination methods | >98% purity | Starting material |

| 2 | Formation of arylmagnesium bromide (Grignard) | 1-bromo-3,5-difluorobenzene, Mg, THF, reflux | — | Inert atmosphere required |

| 3 | Addition of oxetan-3-one to Grignard reagent | Oxetan-3-one, room temperature, overnight stirring | 56% | Key intermediate formation |

| 4 | Deprotonation and nucleophilic substitution | K2CO3, tetrabutylammonium bromide, dry acetonitrile, reflux | 50-60% | Ether bond formation |

| 5 | Purification and characterization | Chromatography, NMR, MS | — | Confirm structure and purity |

Research Findings and Considerations

- The installation of the oxetan-3-yloxy group on the fluorinated aromatic ring is facilitated by the nucleophilicity of the oxetan-3-ol intermediate and the electrophilicity of the aromatic halide or benzyl bromide derivatives.

- Fluorine substituents at the 3,5-positions influence the electronic environment, potentially affecting reaction rates and regioselectivity.

- Moderate yields (50-60%) are typical due to the steric and electronic effects of fluorine atoms and the strain of the oxetane ring.

- Purification by silica gel chromatography is effective in isolating the desired product.

- Analogous compounds with similar substitution patterns have been synthesized and characterized, supporting the feasibility of these methods.

Q & A

Q. What are the key synthetic routes for 3,5-Difluoro-4-(oxetan-3-yloxy)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization. For example:

Fluorination : Starting from a dihydroxy precursor, selective fluorination using agents like DAST (diethylaminosulfur trifluoride) or HF-pyridine introduces fluorine atoms at the 3,5-positions .

Oxetane Introduction : The oxetan-3-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) using oxetan-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Cyanation : A nitrile group is installed via Pd-catalyzed cyanation (e.g., Zn(CN)₂ with Pd(PPh₃)₄) or Sandmeyer reaction .

- Yield Optimization : Higher yields (>70%) are achieved with anhydrous solvents, controlled temperature, and catalytic phase-transfer agents.

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

- Methodological Answer :

- LCMS/HPLC : Retention time (e.g., 1.25 minutes under SMD-TFA05 conditions) and [M+H]+ ion (m/z calculated: ~210) confirm molecular weight .

- NMR : ¹⁹F NMR distinguishes fluorine environments (e.g., δ -110 to -120 ppm for aromatic F; oxetane-OCH₂ signals at δ 4.5–5.0 ppm in ¹H NMR) .

- IR : C≡N stretch at ~2230 cm⁻¹ and C-O-C (oxetane) at ~1100 cm⁻¹ .

- Discrepancies : Impurities from incomplete fluorination or oxetane ring-opening may appear as extra peaks in NMR/LCMS. Cross-validate with elemental analysis .

Q. What are the stability considerations for this compound under varying pH and temperature?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at 2–8°C in inert atmospheres .

- pH Sensitivity : The oxetane ring is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the oxetane moiety in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study oxetane ring strain (typical angle: ~90°) and activation barriers for ring-opening reactions .

- MD Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict nucleophilic attack sites. Oxetane-O shows higher electrophilicity than aromatic F .

Q. What strategies resolve contradictions in regioselectivity during fluorination or oxetane coupling?

- Methodological Answer :

- Competitive Experiments : Compare fluorination agents (e.g., Selectfluor vs. DAST) to identify preferential sites. LCMS monitors intermediates .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (3,5-difluoro), while higher temps (>80°C) may rearrange to 2,4-isomers .

Q. How does the electronic effect of fluorine atoms influence Suzuki-Miyaura coupling with boronic acids?

- Methodological Answer :

- Hammett Analysis : Fluorine’s -I effect activates the para-position for coupling. Use Pd(OAc)₂/XPhos catalysts for aryl boronic acids .

- Steric Effects : 3,5-Difluoro substitution reduces steric hindrance compared to bulkier groups (e.g., CF₃), enabling higher coupling efficiency (yield: 60–85%) .

Q. What are the applications of this compound in fragment-based drug discovery (FBDD)?

- Methodological Answer :

- Library Screening : The nitrile group acts as a hydrogen-bond acceptor, while oxetane improves solubility (LogP ~1.5). Screen against kinase targets (e.g., EGFR) via SPR or X-ray crystallography .

- Proteolysis-Targeting Chimeras (PROTACs) : Use as a warhead to enhance target protein degradation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.